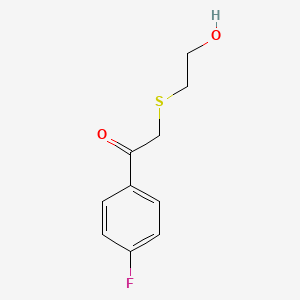
1-(2-Ethoxyethyl)-4-methyl-1h-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxyethyl)-4-methyl-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethoxyethyl group and a methyl group attached to the pyrazole ring
准备方法
The synthesis of 1-(2-ethoxyethyl)-4-methyl-1h-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with 2-ethoxyethylamine under appropriate reaction conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
化学反应分析
1-(2-Ethoxyethyl)-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrazole ring, leading to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl group. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Ethoxyethyl)-4-methyl-1h-pyrazol-3-amine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research has shown that derivatives of this compound may have potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.
Industry: The compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-(2-ethoxyethyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators such as prostaglandins. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
相似化合物的比较
1-(2-Ethoxyethyl)-4-methyl-1h-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(2-Methoxyethyl)-4-methyl-1h-pyrazol-3-amine: This compound has a methoxyethyl group instead of an ethoxyethyl group. The difference in the alkyl chain length can affect its chemical reactivity and biological activity.
1-(2-Ethoxyethyl)-4-ethyl-1h-pyrazol-3-amine: This compound has an ethyl group instead of a methyl group. The presence of a larger alkyl group can influence its steric properties and interactions with molecular targets.
1-(2-Ethoxyethyl)-4-methyl-1h-pyrazol-5-amine: This compound has the amine group at the 5-position instead of the 3-position. The change in the position of the functional group can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyrazole ring, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
1-(2-ethoxyethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3O/c1-3-12-5-4-11-6-7(2)8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10) |
InChI 键 |
BLPFBYHQWOYHGP-UHFFFAOYSA-N |
规范 SMILES |
CCOCCN1C=C(C(=N1)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


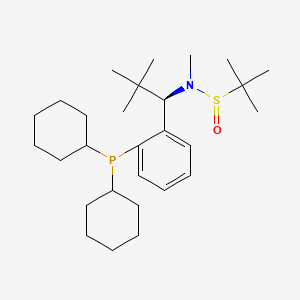
![6-Oxabicyclo[3.2.1]octan-2-ylmethanamine](/img/structure/B13640648.png)
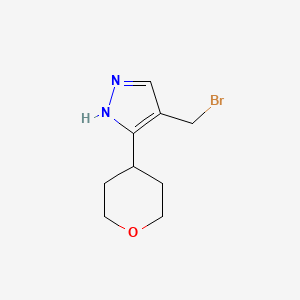

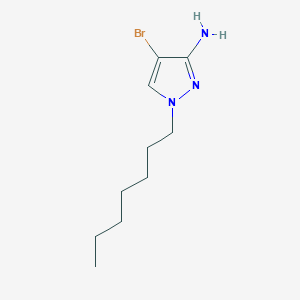


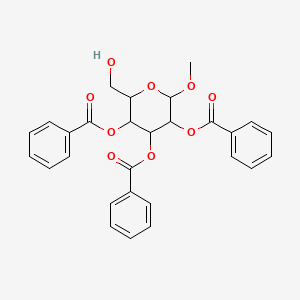
![Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate](/img/structure/B13640693.png)

![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B13640701.png)
![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13640713.png)
